

Physicochemical Properties of 2-Chloro-4-fluorophenetole: A Technical Overview

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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenetole

Cat. No.: B061335

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Executive Summary

This document provides a summary of the available physicochemical properties of **2-Chloro-4-fluorophenetole**. It is critical to note that publicly accessible, experimentally verified data for this compound is exceptionally limited. The information presented herein is primarily derived from chemical supplier databases and has not been independently corroborated by peer-reviewed literature. Researchers are strongly advised to independently verify these properties through experimental analysis. A significant point of clarification is the distinction between **2-Chloro-4-fluorophenetole** and the more extensively documented 2-Chloro-4-fluorophenol, which possesses a hydroxyl group instead of an ethoxy group and consequently exhibits different physicochemical characteristics.

Introduction to 2-Chloro-4-fluorophenetole

2-Chloro-4-fluorophenetole, also known by its synonym 1-Chloro-4-ethoxy-2-fluorobenzene, is a halogenated aromatic ether. Its structure, featuring a chloro, a fluoro, and an ethoxy group on a benzene ring, makes it a potential intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The precise arrangement of these functional groups can influence the molecule's reactivity, polarity, and overall physicochemical behavior.

It is imperative to distinguish **2-Chloro-4-fluorophenetole** from 2-Chloro-4-fluorophenol. The presence of the ethoxy group in the former, as opposed to the hydroxyl group in the latter, significantly alters properties such as boiling point, melting point, and solubility.

Physicochemical Properties

The following table summarizes the available, albeit unverified, physicochemical data for **2-Chloro-4-fluorophenetole**.

Property	Value	Source
Molecular Formula	C ₈ H ₈ ClFO	ECHEMI
Molecular Weight	174.6 g/mol	ECHEMI
Boiling Point	198 °C at 760 mmHg	ECHEMI
Density	1.195 g/cm ³	ECHEMI
Refractive Index	1.492	ECHEMI
Flash Point	73.6 °C	ECHEMI
LogP (XLogP3)	3	ECHEMI
Topological Polar Surface Area	9.2 Å ²	ECHEMI
CAS Number	135435-34-8 (unconfirmed)	-

Note on Data Reliability: The data presented is from a single, non-peer-reviewed source. Independent verification is essential before use in any critical application.

Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the determination of the physicochemical properties of **2-Chloro-4-fluorophenetole**.

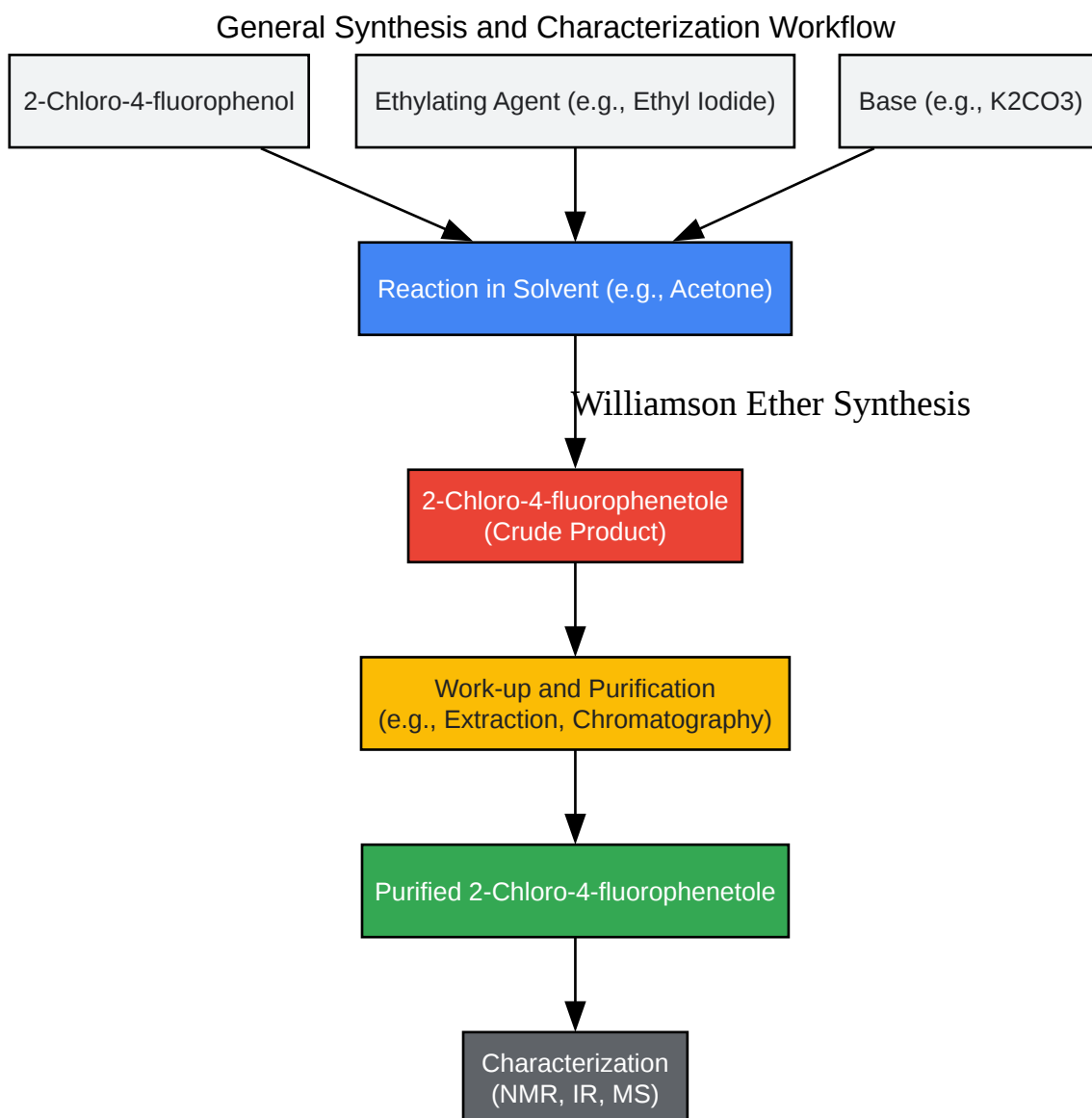
Standard methodologies for determining these properties would include:

- Boiling Point: Determined by distillation at atmospheric or reduced pressure, following established OECD or ASTM guidelines.
- Density: Measured using a pycnometer or a digital density meter.
- Refractive Index: Measured using a refractometer at a specified temperature (e.g., 20°C or 25°C).
- Flash Point: Determined using a closed-cup or open-cup flash-point tester.
- Solubility: Assessed by standard shake-flask methods in various solvents.
- Spectroscopic Analysis (for confirmation of identity):
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and purity.
 - Infrared (IR) Spectroscopy: To identify characteristic functional groups.
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Synthesis and Characterization

Detailed experimental procedures for the synthesis of **2-Chloro-4-fluorophenetole** are not readily available in the public domain. A plausible synthetic route would involve the Williamson ether synthesis, starting from 2-chloro-4-fluorophenol and an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.

A generalized workflow for such a synthesis and characterization is depicted below.



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